2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-2-propan-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12(2)17-20-15(11-21(17)3)25(22,23)19-10-13-6-4-8-18-16(13)14-7-5-9-24-14/h4-9,11-12,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOJKIHZLBBENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in sulfonamide coupling, while THF favors imidazole cyclization. Mixed solvent systems (e.g., DMF:H₂O 9:1) mitigate side reactions during diazo transfers.
Catalysis
Triethylamine accelerates imidazole formation by deprotonating intermediates. For sulfonation, catalytic Cu(I) salts (e.g., CuCl) improve yields but require rigorous exclusion of oxygen.
Temperature Control
Low temperatures (0–10°C) are critical during sulfonyl chloride formation to prevent sulfonic acid byproducts. Conversely, imidazole alkylation proceeds optimally at 70–80°C.
Purification and Characterization
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the target compound with >95% purity.
- Recrystallization from ethanol/water mixtures removes residual amines.
Characterization :
- ¹H NMR : Key signals include δ 2.45 ppm (isopropyl CH₃), δ 3.21 ppm (N-CH₃), and δ 7.85–8.10 ppm (pyridine-thiophene protons).
- IR Spectroscopy : Bands at 1722 cm⁻¹ (C=O), 1662 cm⁻¹ (C=N), and 1340 cm⁻¹ (S=O) confirm functional groups.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 363.5, consistent with the molecular formula C₁₇H₂₁N₄O₂S₂.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces imidazole cyclization time from hours to minutes, though scalability remains challenging.
Solid-Phase Synthesis
Immobilizing the imidazole core on Wang resin enables sequential sulfonylation and alkylation, facilitating high-throughput screening.
Industrial-Scale Considerations
Patent EP3583094B1 outlines a cost-effective process for analogous imidazole derivatives using continuous flow reactors. Key adaptations include:
- In-line purification : Scavenger resins remove excess reagents.
- Catalyst recycling : Immobilized KOH reduces waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the sulfonamide group, potentially leading to amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate for treating diseases due to its unique structure.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide would depend on its specific biological target. Generally, such compounds may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analog: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)
Key Differences :
- Core Structure : Compound 41 features a pyrrole-carboxamide core instead of an imidazole-sulfonamide system.
- Substituents : The trifluoromethylpyridine group in Compound 41 contrasts with the thiophene-pyridine moiety in the target compound.
- Pharmacokinetic Properties :
- Molecular Weight : Compound 41 has a molecular weight of 392.2 g/mol (via ESIMS) , whereas the target compound’s calculated molecular weight is ~405.5 g/mol (based on formula C₁₈H₂₁N₅O₂S₂).
- Purity : Compound 41 exhibits high purity (HPLC: 98.67%, LCMS: 98.37%) , suggesting robust synthetic protocols; similar data for the target compound are unavailable.
Table 1: Structural and Analytical Comparison
Pharmacophore Analysis
- Sulfonamide vs. Carboxamide : Sulfonamides typically exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing binding to basic residues in enzyme active sites.
- Thiophene vs. Trifluoromethyl : The thiophene’s electron-rich aromatic system may enhance π-π interactions, whereas the trifluoromethyl group in Compound 41 improves metabolic stability and lipophilicity .
Biological Activity
2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide, with the CAS number 2034246-45-0, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.5 g/mol. Its structure is characterized by an imidazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S₂ |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2034246-45-0 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including the compound in focus. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study Findings:
- Antimicrobial Efficacy : Jain et al. demonstrated that imidazole derivatives showed effective inhibition against S. aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, suggesting that modifications in the imidazole structure can enhance antibacterial properties .
- Comparative Analysis : The compound was compared to standard antibiotics such as norfloxacin, showing comparable or superior activity against certain bacterial strains .
Antiviral Activity
The antiviral properties of imidazole derivatives have been extensively studied, particularly in relation to their ability to inhibit viral replication.
Research Insights:
- Inhibition of Viral Enzymes : According to a study published in MDPI, certain derivatives have shown promising results in inhibiting viral RNA polymerases, crucial for viral replication . The compound's structural features may enhance its binding affinity to these enzymes.
- Mechanism of Action : The mechanism behind the antiviral activity is often linked to the ability of imidazole compounds to interfere with viral protein synthesis and replication processes .
Anticancer Activity
Emerging research indicates that this compound may also possess anticancer properties.
Findings from Recent Studies:
- Cell Line Studies : In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .
- Synergistic Effects : Some studies suggest that combining this compound with other therapeutic agents may enhance its efficacy against certain types of cancer .
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing 2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide?
Level : Basic
Methodological Answer :
The synthesis of this compound likely involves multi-step organic reactions, starting with functionalization of the imidazole core. Key steps include:
- Sulfonamide coupling : Reacting a sulfonyl chloride derivative with a pyridine-thiophene-containing amine under basic conditions (e.g., DMF with KCO) at 0–25°C to form the sulfonamide bond .
- Imidazole substitution : Introducing the isopropyl and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., THF) and catalysts like triethylamine .
- Purification : Use column chromatography followed by HPLC to achieve >98% purity. Monitor intermediates via H NMR (e.g., δ 11.55 ppm for NH protons) and ESI-MS for mass confirmation .
How can structural contradictions in structure-activity relationship (SAR) studies for this compound be resolved?
Level : Advanced
Methodological Answer :
Discrepancies in SAR often arise from incomplete structural characterization or variable assay conditions. To resolve these:
- X-ray crystallography : Resolve 3D conformation to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonamide group) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors. Compare results with experimental IC values .
- Batch consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., pH 7–8 for coupling reactions) and validating purity via HPLC retention time matching .
What analytical techniques are critical for confirming the identity and purity of this compound?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Achieve >98% purity using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 392.2 for analogous compounds) .
How can researchers assess the biological activity of this compound in vitro?
Level : Advanced
Methodological Answer :
- Enzyme inhibition assays : Test against carbonic anhydrase or kinases using fluorogenic substrates. For example, monitor IC via fluorescence quenching at λ 340 nm .
- Cellular uptake studies : Use radiolabeled analogs (e.g., C-labeled sulfonamide) to quantify intracellular accumulation in cancer cell lines .
- Cytotoxicity profiling : Perform MTT assays on HEK-293 or HeLa cells, comparing dose-response curves with control compounds .
What computational strategies can predict the pharmacokinetic properties of this compound?
Level : Advanced
Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.8), permeability (Caco-2 model), and cytochrome P450 inhibition .
- Molecular dynamics (MD) simulations : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) to assess hydrogen bond retention with active-site residues .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values for thiophene substituents) with bioactivity data to optimize lead analogs .
How can reaction yields be improved during the synthesis of this compound?
Level : Advanced
Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (DMF) with DMAc or NMP to enhance solubility of intermediates .
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of thiophene-pyridine fragments, improving yields from 35% to >60% .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hr to 2 hr) while maintaining >95% purity via controlled temperature ramping .
What strategies mitigate degradation of the sulfonamide group during storage?
Level : Advanced
Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- pH stabilization : Formulate in buffers (pH 6–7) to avoid sulfonamide cleavage. Monitor degradation via LC-MS for sulfonic acid byproducts .
- Excipient screening : Add cyclodextrins or PEG-4000 to enhance solid-state stability .
How can researchers validate target engagement in cellular models?
Level : Advanced
Methodological Answer :
- Photoaffinity labeling : Synthesize a diazirine-containing analog to crosslink with target proteins, followed by pull-down assays and SDS-PAGE .
- Thermal shift assays : Measure ΔT using differential scanning fluorimetry (DSF) to confirm binding-induced protein stabilization .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
